molecular formula C8H11ClN2O2 B6254839 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride CAS No. 40896-71-7

1-(5-methyl-2-nitrophenyl)methanamine hydrochloride

Cat. No. B6254839
CAS RN: 40896-71-7
M. Wt: 202.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-2-nitrophenyl)methanamine hydrochloride, also known as MNP or MNH, is a synthetic compound with a wide range of applications in scientific research. It is a white powder that is soluble in both water and organic solvents. MNP is used in a variety of fields, such as biochemistry, pharmacology, and organic chemistry. It has been used as a reagent, catalyst, and for the synthesis of a variety of compounds. MNP is also used as a model compound for studying the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

1-(5-methyl-2-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research. It is used in a variety of fields, such as biochemistry, pharmacology, and organic chemistry. 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride has been used as a reagent, catalyst, and for the synthesis of a variety of compounds. It can also be used to study the structure and function of proteins, enzymes, and other biological molecules. 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride is also used in the synthesis of compounds for use in drug discovery and development.

Mechanism of Action

1-(5-methyl-2-nitrophenyl)methanamine hydrochloride acts as a catalyst in the formation of covalent bonds between molecules. It is believed that the nitro group of 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride is responsible for the formation of covalent bonds. The nitro group is able to donate electrons to the molecules that are being bonded, resulting in the formation of a covalent bond.
Biochemical and Physiological Effects
1-(5-methyl-2-nitrophenyl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, as well as the activity of proteins. 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride has been found to have an effect on the metabolism of certain drugs, as well as the transport of certain drugs across cell membranes.

Advantages and Limitations for Lab Experiments

The use of 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride in lab experiments has several advantages. It is a relatively inexpensive reagent and is easily obtained from chemical supply companies. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. Furthermore, 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride is soluble in both water and organic solvents, which makes it suitable for use in a variety of experiments.
However, there are also some limitations to the use of 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride in lab experiments. The nitro group of 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride is highly reactive and can potentially react with other molecules in the experiment, leading to unwanted side reactions. In addition, 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride has been found to have an effect on the activity of certain enzymes, which can lead to unexpected results in the experiment.

Future Directions

The use of 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride in scientific research is still in its infancy. There are a number of potential future directions for the use of 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride. For example, 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride could be used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride could be used to synthesize compounds for use in drug discovery and development. Additionally, 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride could be used to study the metabolism of drugs, as well as the transport of drugs across cell membranes. Finally, 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride could be used to develop new catalysts for the synthesis of a variety of compounds.

Synthesis Methods

1-(5-methyl-2-nitrophenyl)methanamine hydrochloride can be synthesized through a variety of methods. One method involves the reaction of 5-methyl-2-nitroaniline with formaldehyde in the presence of hydrochloric acid. This reaction produces the desired product, 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride. Other methods of synthesis include the reaction of 5-methyl-2-nitroaniline with ethylene glycol or other polyols, as well as the reaction of 5-methyl-2-nitroaniline with formaldehyde in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride involves the reduction of 5-methyl-2-nitroacetophenone to 1-(5-methyl-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.", "Starting Materials": [ "5-methyl-2-nitroacetophenone", "sodium borohydride", "formaldehyde", "ammonium chloride", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 5-methyl-2-nitroacetophenone in ethanol and add sodium borohydride. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 1-(5-methyl-2-nitrophenyl)ethanone.", "Step 3: Dissolve 1-(5-methyl-2-nitrophenyl)ethanone in a mixture of formaldehyde and ammonium chloride in the presence of hydrochloric acid. Heat the mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and add sodium hydroxide to adjust the pH to basic. Extract the product with ethyl acetate and dry the organic layer with sodium sulfate.", "Step 5: Evaporate the solvent and recrystallize the product from ethanol to obtain 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride." ] }

CAS RN

40896-71-7

Product Name

1-(5-methyl-2-nitrophenyl)methanamine hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.